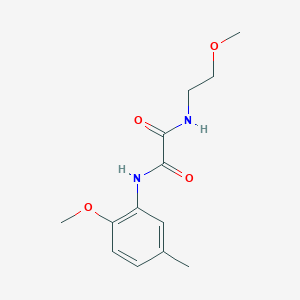
1-(2-bromobenzoyl)-4-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromobenzoyl)-4-propylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-4-propylpiperazine is not fully understood. However, it has been suggested that this compound acts as a modulator of various neurotransmitter systems such as dopamine, serotonin, and norepinephrine. This modulation can result in changes in neuronal activity and behavior.
Biochemical and Physiological Effects
1-(2-bromobenzoyl)-4-propylpiperazine has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the release of dopamine, serotonin, and norepinephrine in various brain regions. It has also been shown to increase the expression of various genes related to neuronal function and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-bromobenzoyl)-4-propylpiperazine in lab experiments is its ability to modulate various neurotransmitter systems. This makes it a valuable tool for researchers studying the effects of neurotransmitters on neuronal activity and behavior. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for research involving 1-(2-bromobenzoyl)-4-propylpiperazine. One area of research could be focused on understanding the precise mechanism of action of this compound. Another area of research could be focused on exploring the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, research could be focused on developing safer and more effective derivatives of this compound for use in scientific research.
Conclusion
In conclusion, 1-(2-bromobenzoyl)-4-propylpiperazine is a valuable tool for researchers in various fields such as neuroscience, pharmacology, and biochemistry. This compound has a range of biochemical and physiological effects and has potential applications in scientific research. However, it is important to use appropriate safety measures when handling this compound due to its potential toxicity. There are several future directions for research involving this compound, including understanding its precise mechanism of action and exploring its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-bromobenzoyl)-4-propylpiperazine is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-bromobenzoyl chloride with propylpiperazine in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-bromobenzoyl)-4-propylpiperazine. The final product can be purified using various chromatography techniques such as column chromatography or HPLC.
Scientific Research Applications
1-(2-bromobenzoyl)-4-propylpiperazine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields such as neuroscience, pharmacology, and biochemistry.
properties
IUPAC Name |
(2-bromophenyl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRCTPRNKEHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(4-propylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)

![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)
![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)
![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)



![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)
